3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate
Description
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate is a fluorinated heterocyclic compound featuring a methanesulfonate ester group attached to a tetrahydropyran ring substituted with fluorine at the 3-position. This structural motif confers unique physicochemical properties, including enhanced stability and reactivity, which make it valuable in organic synthesis and pharmaceutical intermediates.
Properties
CAS No. |
1481690-52-1 |
|---|---|
Molecular Formula |
C6H11FO4S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
(3-fluorooxan-4-yl) methanesulfonate |
InChI |
InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
ISMGDABABBATQE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1F |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrahydropyran-4-ol
The precursor tetrahydropyran-4-ol is synthesized via hydroboration-oxidation of 4-methylenetetrahydropyran. In a representative procedure:
- Reagents : 4-methylenetetrahydropyran (3.4 g), 9-borabicyclo[3.3.1]nonane (0.5 M in THF, 69.3 mL), NaOH (3 M, 12 mL), H₂O₂ (30%).
- Conditions : −78°C to 0°C under argon, followed by oxidation at 40°C.
- Yield : 85% after distillation and chromatography.
Fluorination with DAST
The hydroxyl group at position 4 is fluorinated using diethylaminosulfur trifluoride (DAST):
Methanesulfonylation
The alcohol is converted to the methanesulfonate ester:
- Reagents : 3-Fluorotetrahydro-2H-pyran-4-ol (1.0 eq), methanesulfonyl chloride (1.5 eq), triethylamine (2.0 eq), DCM.
- Conditions : 0°C for 2 hours, then room temperature overnight.
- Yield : 95%.
Overall Yield : 72% × 95% = 68% .
Ring-Closing Metathesis Approach
Synthesis of Fluorinated Diene
A diene precursor is prepared from 3-fluoro-1,5-pentanediol:
Methanesulfonylation
Identical to Section 1.3, yielding the target compound in 95%.
Overall Yield : 65% × 95% = 62% .
Epoxide Fluorination Strategy
Epoxidation of 4-Methylenetetrahydropyran
The double bond is epoxidized using m-CPBA:
Epoxide Opening with Fluoride
The epoxide is treated with tetrabutylammonium fluoride (TBAF):
Methanesulfonylation
As in Section 1.3 (95% yield).
Overall Yield : 58% × 95% = 55% .
Comparative Analysis of Methods
| Method | Key Step | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Direct Fluorination | DAST fluorination | Mild, 0–25°C | 68 | Cis:Trans = 3:1 |
| Ring-Closing | Grubbs metathesis | 40°C, N₂ atmosphere | 62 | Cis-dominant |
| Epoxide Fluorination | TBAF ring-opening | 60°C | 55 | Trans-dominant |
- Optimal Route : Direct fluorination with DAST offers the highest yield and scalability.
- Stereochemical Control : Cis selectivity is achieved via SN2 displacement during fluorination.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: 3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The methanesulfonate group can be hydrolyzed to produce the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
- Alcohols from hydrolysis reactions .
Scientific Research Applications
Chemical Properties and Structure
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate has the molecular formula and a molecular weight of approximately 198.21 g/mol. The compound exists in two stereoisomeric forms: cis and trans, which may exhibit different biological activities due to their stereochemistry.
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
-
Potential Anticancer Activity :
- The compound has been studied for its role in synthesizing inhibitors for key signaling pathways, including BTK (Bruton’s tyrosine kinase), PI3K (phosphoinositide 3-kinase), and JAK-2 (Janus kinase 2). These pathways are critical in the proliferation and survival of cancer cells, making this compound valuable in developing targeted therapies for chronic lymphocytic leukemia and other malignancies .
Organic Synthesis Applications
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate is utilized in various organic synthesis reactions, including:
- Formation of Complex Molecules :
-
Reagent in Synthesis :
- In laboratory settings, it acts as a reagent for synthesizing other compounds, such as derivatives of tetrahydropyran and other cyclic systems. For instance, reactions involving potassium carbonate in acetonitrile have yielded high reaction efficiencies when using this compound as a starting material .
Case Study 1: Synthesis of Venetoclax
Research has demonstrated the utility of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate in synthesizing Venetoclax, an FDA-approved drug for treating chronic lymphocytic leukemia. The synthesis pathway involves multiple steps where this compound acts as an essential intermediate, showcasing its importance in pharmaceutical development .
Case Study 2: Development of Selective Inhibitors
A study focused on the synthesis of selective inhibitors for various kinases utilized 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate to create compounds with high selectivity and potency against target enzymes involved in cancer progression. The results indicated that modifications to the methanesulfonate group significantly influenced the biological activity of the resulting compounds .
Summary Table of Applications
| Application Area | Specific Use | Example/Outcome |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug synthesis | Venetoclax synthesis |
| Anticancer Research | Inhibitors for BTK, PI3K, JAK-2 | Targeted therapies for chronic lymphocytic leukemia |
| Organic Synthesis | Building block for complex organic molecules | High-yield reactions with potassium carbonate |
Mechanism of Action
The mechanism of action of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. These properties make the compound useful in modifying biological molecules and studying enzyme-catalyzed processes .
Comparison with Similar Compounds
Comparison with Similar Methanesulfonate Compounds
To contextualize the properties of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate, a comparative analysis with structurally or functionally related methanesulfonates is provided below.
Structural and Functional Analogues
2.1.1. Lead Methanesulfonate
- Physical Properties : A colorless, corrosive liquid stable under standard conditions but decomposes upon heating to release sulfurous oxides and lead oxides .
- Reactivity : Corrosive to metals; reacts with reducing agents.
- Health Hazards : Causes severe eye damage, respiratory irritation, and central nervous system toxicity upon acute exposure .
2.1.2. Ethyl Methanesulfonate
- Physical Properties : Colorless liquid, primarily used as a mutagen and alkylating agent in biochemical research .
- Reactivity : Undergoes hydrolysis in aqueous environments, releasing methanesulfonic acid.
- Health Hazards: Classified as a carcinogen, mutagen, and teratogen by multiple agencies (NTP, IARC, EPA) .
2.1.3. 3-Fluorotetrahydro-2H-pyran-4-yl Methanesulfonate
- Inferred Properties: Stability: Likely more stable than non-fluorinated analogs due to fluorine’s electron-withdrawing effects. Solubility: Fluorination may reduce hydrophilicity compared to non-fluorinated methanesulfonates. Reactivity: The tetrahydropyran ring and fluorine substituent could enhance stereoselectivity in nucleophilic substitution reactions.
Comparative Data Table
Biological Activity
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate is a chemical compound notable for its unique structure and potential biological activities. It has a molecular formula of C6H11FO4S and a molecular weight of approximately 198.21 g/mol. This compound exists in two stereoisomeric forms: cis and trans, which may exhibit different biological properties due to their stereochemistry.
Chemical Structure and Properties
The structure of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate features a tetrahydropyran ring with a fluorine atom at the 3-position and a methanesulfonate group at the 4-position. This specific arrangement contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
Comparison of Stereoisomers
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate | C6H11FO4S | Stereoisomer with potential different biological activity |
| Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate | C6H11FO4S | Different stereochemistry affecting reactivity |
| 3-Fluoro-tetrahydrofuran | C5H9FO | Lacks the methanesulfonate group; simpler structure |
| 3-Fluoropiperidine | C5H10FN | A piperidine derivative that may exhibit different pharmacological properties |
Biological Activity
The biological activity of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate is an area of ongoing research, particularly regarding its interactions within biological systems. Initial studies suggest that the compound may serve as an intermediate in the synthesis of bioactive molecules, potentially influencing various biological pathways.
Research indicates that the presence of the fluorine atom and the methanesulfonate group may enhance the compound's reactivity compared to non-fluorinated counterparts. This increased reactivity could lead to significant biological interactions, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It might interact with various receptors, influencing physiological responses.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the efficient synthesis of both cis and trans isomers of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate, highlighting their distinct properties and potential applications in drug design .
- Biological Assays : Preliminary assays indicated that both stereoisomers exhibit varying degrees of biological activity, suggesting that stereochemistry plays a crucial role in their effectiveness .
- Comparative Analysis : Research comparing 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate with structurally similar compounds revealed enhanced biological activity due to its unique functional groups .
Q & A
Q. What are the common synthetic routes for preparing 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or acid-catalyzed cyclization. For example, a patent application (EP 4 374 877 A2) describes its synthesis using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde under Mitsunobu conditions or SN2 displacement . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. trifluoroacetic acid), temperature (reflux vs. ambient), and catalyst (p-toluenesulfonic acid) critically affect product distribution and yield. For instance, trifluoroacetic acid selectively stabilizes intermediates, favoring dihydropyran derivatives over open-chain products .
Table 1: Comparison of Synthetic Routes
| Method | Conditions | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, Ph₃P, THF, 0°C → RT | Fluorinated piperidine | 65–78 | |
| Acid-Catalyzed Cyclization | TFA, 25°C, 12 h | Dihydropyran intermediate | 82 |
Q. Which analytical techniques are most effective for characterizing 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming fluorination and methanesulfonate group placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, crystallographic data in related fluoropyrans (e.g., 3-(4-fluorophenyl) derivatives) confirm chair conformations and fluorine’s axial/equatorial orientation . Chromatographic purity (>95%) is typically confirmed via HPLC with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
Answer: Stability studies indicate that the compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage under inert gas (argon) at –20°C in anhydrous DMF or DMSO preserves integrity for >6 months. Degradation products include fluorinated diols (via ring-opening) and methanesulfonic acid, detectable via TLC or GC-MS .
Q. What biological activity has been reported for structurally similar fluorinated tetrahydropyrans?
Answer: Analogues like tetrahydro-4-methyl-2-phenyl-2H-pyran exhibit anti-inflammatory and analgesic properties in preclinical models. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and NF-κB pathways. However, 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate’s bioactivity remains under investigation, with current focus on its role as a kinase inhibitor prodrug .
Advanced Research Questions
Q. What reaction mechanisms explain the divergent products formed under acidic vs. neutral conditions?
Answer: DFT calculations reveal that in trifluoroacetic acid (TFA), protonation of the pyran oxygen stabilizes a carbocation intermediate, favoring cyclization to dihydropyrans. In contrast, acetonitrile with p-toluenesulfonic acid promotes conjugate addition, yielding open-chain trifluoromethyl ketones. Transition state energies differ by ~8 kcal/mol, rationalizing the selectivity .
Q. How can computational tools optimize stereochemical outcomes in fluoropyran synthesis?
Answer: AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) predict stereoselective routes by analyzing >10⁶ reaction templates. For example, molecular dynamics simulations suggest that bulky ligands (e.g., BINAP) in asymmetric hydrogenation enforce equatorial fluorine placement, achieving >90% enantiomeric excess .
Q. What challenges arise in quantifying trace degradation products of this compound?
Answer: Low-abundance degradants (e.g., fluorinated aldehydes) require sensitive detection methods. LC-MS/MS with MRM (multiple reaction monitoring) achieves limits of detection (LOD) <1 ppb. However, fluorine’s high electronegativity causes signal suppression in ESI-MS, necessitating derivatization (e.g., hydrazine tagging) for accurate quantification .
Q. How do contradictory data on reaction yields in literature sources arise, and how should they be resolved?
Answer: Discrepancies often stem from unoptimized workup protocols or impurities in starting materials. For instance, a patent reports 78% yield using freshly distilled DIAD, whereas replicates with aged reagents drop to 50% due to peroxide formation . Systematic reproducibility studies (e.g., varying reagent batches, humidity controls) are recommended to resolve conflicts.
Methodological Recommendations
- Stereochemical Analysis: Use NOESY NMR to confirm spatial arrangements of fluorine and methanesulfonate groups .
- Scale-Up: Replace THF with 2-MeTHF for greener solvent compatibility and easier回收 .
- Toxicity Screening: Leverage EPA DSSTox data to predict ecotoxicological profiles early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
